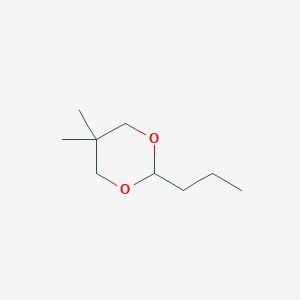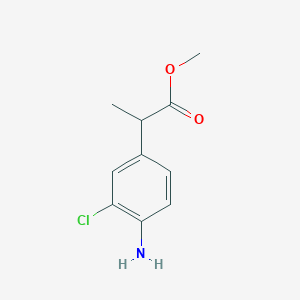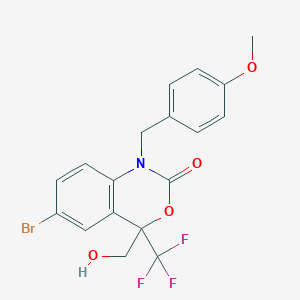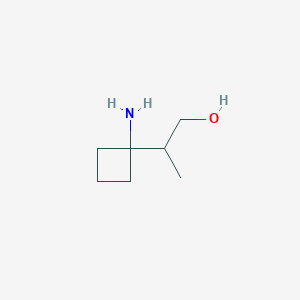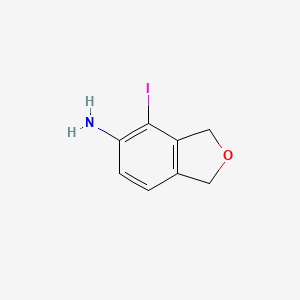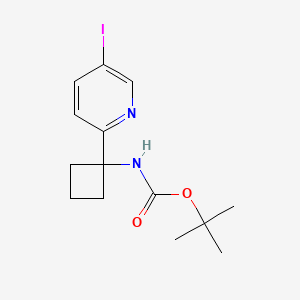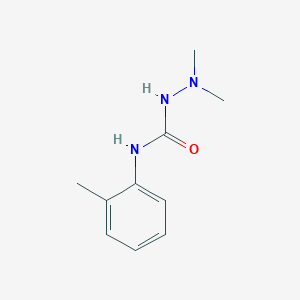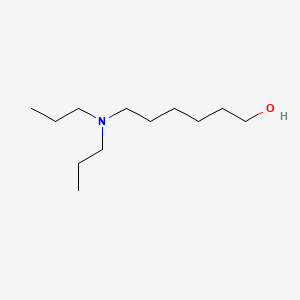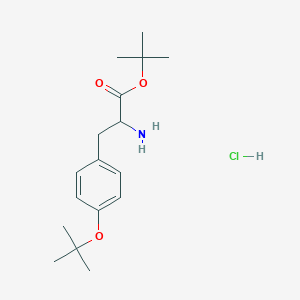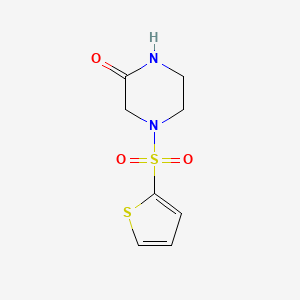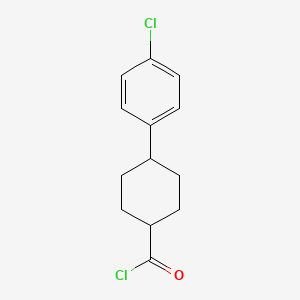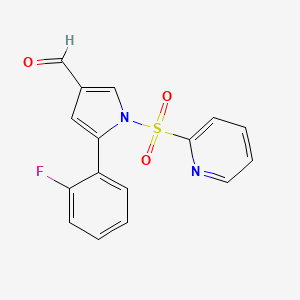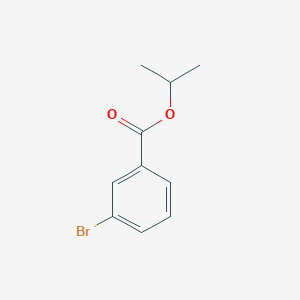
Isopropyl 3-bromobenzoate
Übersicht
Beschreibung
Isopropyl 3-bromobenzoate is an organic compound with the molecular formula C10H11BrO2 It is an ester derived from 3-bromobenzoic acid and isopropanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromobenzoic acid, isopropyl ester typically involves the esterification of 3-bromobenzoic acid with isopropanol. This reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-Bromobenzoic acid+IsopropanolH2SO43-Bromobenzoic acid, isopropyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using excess isopropanol to drive the reaction to completion. Additionally, azeotropic distillation can be employed to remove water and shift the equilibrium towards the ester product.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl 3-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed back to 3-bromobenzoic acid and isopropanol in the presence of a base or acid.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-Bromobenzoic acid and isopropanol.
Reduction: Corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Isopropyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-bromobenzoic acid, isopropyl ester in chemical reactions involves the ester functional group and the bromine atom. The ester group can undergo nucleophilic attack, leading to various transformations. The bromine atom can participate in substitution reactions, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
3-Bromobenzoic Acid: The parent acid of the ester.
Ethyl 3-Bromobenzoate: An ester with ethyl alcohol instead of isopropanol.
4-Bromobenzoic Acid: A positional isomer with the bromine atom at the para position.
Uniqueness: Isopropyl 3-bromobenzoate is unique due to the presence of the isopropyl ester group, which can impart different physical and chemical properties compared to other esters of 3-bromobenzoic acid. This uniqueness can be exploited in specific synthetic applications where the isopropyl group offers advantages in terms of reactivity or solubility.
Eigenschaften
Molekularformel |
C10H11BrO2 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
propan-2-yl 3-bromobenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
InChI-Schlüssel |
XITGBNKZHSGOJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
